molecular formula C23H16ClFN2O4 B4684005 (Z)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile

(Z)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B4684005
M. Wt: 438.8 g/mol
InChI Key: XYJGHAVMHIILLL-SFQUDFHCSA-N
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Description

(Z)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

(Z)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4/c1-30-22-7-2-4-16(23(22)31-14-19-20(24)5-3-6-21(19)25)12-17(13-26)15-8-10-18(11-9-15)27(28)29/h2-12H,14H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJGHAVMHIILLL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)F)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)F)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves multiple steps:

    Formation of the core structure: This may involve a series of condensation reactions to form the central enenitrile structure.

    Functional group modifications: Introduction of the chloro, fluoro, methoxy, and nitro groups through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the multi-step synthesis.

    Automated systems: For precise control of reaction conditions.

    Quality control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The chloro and fluoro groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions or amines.

Major Products

    Oxidation products: Could include aldehydes or carboxylic acids.

    Reduction products: Amines or hydroxylamines.

    Substitution products: Depending on the nucleophile, various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological assays: Potential use in assays to study enzyme interactions or receptor binding.

Medicine

    Drug development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (Z)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile exerts its effects would depend on its specific application:

    Molecular targets: Could include enzymes, receptors, or other proteins.

    Pathways involved: May interact with signaling pathways, metabolic pathways, or gene expression mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile
  • (Z)-3-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile

Highlighting Uniqueness

  • Functional groups : The presence of both chloro and fluoro groups may confer unique reactivity and properties.
  • Applications : Its specific combination of functional groups may make it particularly suitable for certain applications, such as in medicinal chemistry or materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(Z)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile

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